CCRIS 779 is derived from the fermentation of the bacterium Streptomyces hygroscopicus, which produces rapamycin. The compound is classified as an antineoplastic agent and belongs to the pharmacological class of mTOR inhibitors. Its mechanism of action involves the inhibition of the mTOR pathway, which is crucial for cell cycle progression and metabolic regulation.
The synthesis of CCRIS 779 involves several steps that transform rapamycin into temsirolimus. Key methods include:
Technical parameters such as temperature, reaction time, and pH are critical throughout these steps to ensure optimal yield and purity.
The molecular structure of CCRIS 779 can be described as follows:
The three-dimensional conformation of CCRIS 779 plays a significant role in its interaction with mTOR, allowing it to effectively inhibit its activity.
CCRIS 779 participates in various chemical reactions that are essential for its biological activity:
These reactions are crucial for its therapeutic efficacy and safety profile.
The mechanism of action of CCRIS 779 primarily involves:
This multifaceted mechanism underlies its effectiveness in treating malignancies associated with hyperactive mTOR signaling.
The physical and chemical properties of CCRIS 779 include:
These properties are important for formulation development in pharmaceutical applications.
CCRIS 779 has several scientific applications:
Fermentation parameters critically influence rapamycin titers due to the compound’s complex biosynthesis and feedback inhibition. Key optimized variables include:
Table 3: Impact of Adsorbing Resins on Rapamycin Fermentation
Resin Type | Rapamycin Yield (mg/L) | Sorption Capacity (%) |
---|---|---|
Chromolite 15AD2 | 1,420 ± 5 | 92 |
DIAION™ HP20 | 1,305 ± 10 | 87 |
LPS-500 | 1,290 ± 15 | 84 |
Control (no resin) | 1,275 ± 8 | N/A |
Engineering S. hygroscopicus involves targeting genetic, regulatory, and precursor supply nodes:
Table 4: Genetic Engineering Strategies for Rapamycin Overproduction
Engineering Target | Strategy | Yield Increase |
---|---|---|
rapR regulator | Multicopy plasmid expression | 80–120% |
rpsL (S12 ribosomal protein) | K43N mutation (Strᴿ) | 200% |
Pipecolate supply | rapJ promoter replacement | 40–60% |
Competing cluster deletion | CRISPR-Cas9 knockout of jingsimycin | 70% |
Article compounds: Rapamycin (CCRIS 779), Sirolimus, Geldanamycin, Validamycin, Nigericin
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1